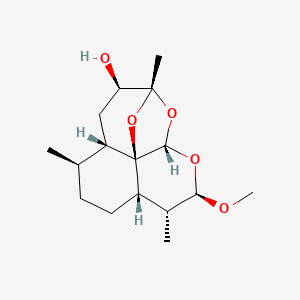

3alpha-Hydroxydesoxy Artemether

Description

Contextualization within the Artemisinin (B1665778) Class of Endoperoxide Compounds

Artemisinin and its derivatives are a class of sesquiterpene lactone compounds defined by a distinctive 1,2,4-trioxane (B1259687) heterocyclic ring, which contains a peroxide linkage essential for their biological activity. nih.govnih.gov This endoperoxide bridge is the "warhead" of the molecule. researchgate.net In the presence of iron, such as the heme iron within the malaria parasite, this bridge is cleaved, generating cytotoxic radical species that are thought to alkylate and damage parasite-specific proteins, leading to parasite death. nih.govnih.gov Artemether (B1667619), a methyl ether derivative of dihydroartemisinin (B1670584), is a key semisynthetic member of this class, valued for its enhanced lipophilicity and improved oral bioavailability compared to the parent compound, artemisinin. researchgate.netwikipedia.org

The chemical scaffold of artemisinin has been the subject of extensive research, leading to the development of numerous derivatives with modified pharmacokinetic and pharmacodynamic properties. researchgate.netfrontiersin.org These efforts aim to enhance efficacy, overcome emerging drug resistance, and broaden the therapeutic applications of this important class of compounds.

Importance of Biotransformation Pathways in Artemisinin Derivative Research

The study of biotransformation, or metabolism, is crucial for understanding the fate of artemisinin derivatives in the body. The metabolic pathways determine the concentration and duration of the active drug and its metabolites in the bloodstream, directly influencing therapeutic efficacy. nih.gov For artemisinin-based drugs, metabolism often leads to the formation of other biologically active compounds. pharmgkb.org

Artemether, for instance, is rapidly metabolized in the human body by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, to its main active metabolite, dihydroartemisinin (DHA). nih.govwikipedia.orgpharmgkb.orgdrugbank.com DHA itself is a potent antimalarial agent. drugbank.com Therefore, the therapeutic effect of artemether is a combination of the parent drug and its active metabolite. nih.gov Investigating these metabolic conversions is essential for a complete understanding of the drug's mechanism of action and for optimizing treatment regimens. nih.gov Furthermore, microbial biotransformation has been explored as a method to generate novel artemisinin derivatives, highlighting the versatility of these compounds in metabolic processes. nih.govnih.gov

Definition and Academic Relevance of 3alpha-Hydroxydesoxy Artemether as a Key Metabolite

This compound is a metabolite of artemether. vulcanchem.com While not the primary active metabolite like DHA, its study provides significant insights into the broader metabolic profile of artemether. The formation of hydroxylated metabolites is a common pathway in drug metabolism, and identifying these products helps to create a complete picture of the drug's biotransformation. nih.gov

The academic relevance of this compound lies in its role as a marker for specific metabolic pathways of artemether. Understanding the formation of such metabolites can help researchers to:

Elucidate the full range of enzymatic processes involved in artemether's breakdown.

Investigate potential drug-drug interactions that may alter the metabolic profile of artemether. researchgate.net

Assess inter-individual variability in drug metabolism, which can be influenced by genetic factors affecting metabolic enzymes. nih.gov

The identification and characterization of metabolites like this compound are fundamental to the comprehensive preclinical and clinical evaluation of artemisinin-based therapies.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,5R,8S,9R,10R,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3/t8-,9-,10+,11+,12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMSZZKRBMNKGP-YMSVXTLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@@H]3[C@@]24[C@H]1C[C@H]([C@](O3)(O4)C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857755 | |

| Record name | (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174097-70-2 | |

| Record name | (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Interconversions and Enzymatic Interactions of 3alpha Hydroxydesoxy Artemether

Characterization of Metabolic Transformations of 3alpha-Hydroxydesoxy Artemether (B1667619)

The biotransformation of artemisinin-based compounds is crucial for their clearance and the generation of both active and inactive metabolites. These transformations occur primarily through Phase I and Phase II metabolic reactions.

Identification of Subsequent Phase I Metabolites

Artemether is extensively metabolized in the body, with dihydroartemisinin (B1670584) (DHA) being its main active metabolite. The formation of DHA from artemether is a rapid process. Beyond this primary conversion, further Phase I metabolism involves hydroxylation at various positions on the molecule. While direct studies on the subsequent Phase I metabolism of 3alpha-Hydroxydesoxy Artemether are not extensively detailed in the available literature, the metabolic pathways of the parent compound, artemether, and its primary metabolite, DHA, provide significant insights.

In studies on rats, various hydroxylated metabolites of artemether have been identified in bile, including 9alpha-hydroxyAM and other monohydroxy and dihydroxy derivatives. nih.gov The formation of desoxy metabolites has also been observed, with desoxyDHA glucuronide being detected in trace amounts. nih.gov This suggests that a compound like this compound could potentially undergo further oxidative metabolism, leading to the formation of dihydroxylated or other oxidized species. The loss of the peroxide bridge, which is crucial for antimalarial activity, can also occur, leading to inactive metabolites like deoxyartemisinin (B22630).

Investigation of Phase II Conjugation Pathways (e.g., Glucuronidation)

Phase II metabolism, particularly glucuronidation, plays a significant role in the elimination of artemether and its metabolites. nih.gov This process involves the conjugation of the metabolites with glucuronic acid, which increases their water solubility and facilitates their excretion.

The primary active metabolite of artemether, dihydroartemisinin (DHA), undergoes extensive glucuronidation. nih.gov Studies in rats have identified the glucuronides of 9alpha-hydroxyAM and alpha-DHA as major biliary metabolites. nih.gov Additionally, glucuronides of several other monohydroxylated artemether metabolites and a dihydroxylated artemether metabolite have been identified. nih.gov The detection of desoxyDHA glucuronide, albeit in trace amounts, further underscores the role of glucuronidation in the clearance of desoxy metabolites. nih.gov Therefore, it is highly probable that this compound is also a substrate for UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of its corresponding glucuronide conjugate for subsequent elimination.

Cytochrome P450 (CYP) Enzyme Interactions

The Cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, including artemisinin (B1665778) derivatives.

Modulatory Effects on CYP Enzyme Expression and Activity in In Vitro Models

Artemisinin derivatives, including artemether and its metabolite dihydroartemisinin, have been shown to modulate the expression and activity of CYP enzymes. nih.gov This modulation is often mediated through the activation of nuclear receptors such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov

Uridine Diphosphoglucuronosyltransferase (UGT) Interactions and Glucuronidation

Uridine diphosphoglucuronosyltransferases (UGTs) are a family of Phase II enzymes that are critical for the glucuronidation and subsequent elimination of numerous drugs and their metabolites. nih.gov

As established, glucuronidation is a key pathway in the clearance of artemether metabolites. nih.gov The final systemic clearance of both artemether and its partner drug lumefantrine (B1675429) involves UGT enzymes. nih.gov The hydroxylated metabolites of artemether are readily conjugated with glucuronic acid, a reaction catalyzed by UGTs. nih.gov The human UGT superfamily consists of two families, UGT1 and UGT2, which encompass several isoforms with varying substrate specificities. nih.gov While the specific UGT isoforms responsible for the glucuronidation of this compound have not been explicitly identified, the extensive glucuronidation of other hydroxylated and desoxy artemether metabolites strongly suggests that it is also a substrate for these enzymes. nih.gov Drug interactions involving the UGT pathway can potentially affect the clearance of artemether metabolites and should be considered in clinical settings. nih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of Artemether and its Derivatives

| Enzyme Family | Specific Enzyme | Role in Metabolism | References |

| Cytochrome P450 (Phase I) | CYP3A4 | Primary enzyme for the conversion of artemether to dihydroartemisinin and subsequent hydroxylations. | nih.gov, nih.gov |

| CYP2B6 | Secondary role in artemether metabolism. | nih.gov, researchgate.net | |

| UDP-glucuronosyltransferase (Phase II) | UGTs (various isoforms) | Glucuronidation of hydroxylated and desoxy metabolites for excretion. | nih.gov, nih.gov |

Table 2: Observed Metabolites of Artemether

| Metabolite | Metabolic Pathway | Significance | References |

| Dihydroartemisinin (DHA) | CYP3A4-mediated demethylation | Major active metabolite | nih.gov |

| 9alpha-hydroxy Artemether | Phase I Hydroxylation | Major hydroxylated metabolite found in rats | nih.gov |

| Monohydroxy Artemether Glucuronides | Phase I Hydroxylation followed by Phase II Glucuronidation | Excretory products | nih.gov |

| Dihydroxy Artemether Glucuronide | Phase I Hydroxylation followed by Phase II Glucuronidation | Excretory product | nih.gov |

| DesoxyDHA Glucuronide | Formation of a desoxy metabolite followed by Phase II Glucuronidation | Minor excretory product | nih.gov |

Role of Other Biotransformation Enzymes (e.g., Auto-induction phenomena)

The phenomenon of auto-induction, a process where a drug stimulates its own metabolism, is a well-established characteristic of artemisinin and its derivatives, including artemether. This is primarily mediated by the induction of cytochrome P450 (CYP) enzymes, particularly CYP2B6 and, to a lesser extent, CYP3A4. nih.govpharmgkb.orgresearchgate.net This induction is triggered by the activation of nuclear receptors, such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). nih.gov

Research has identified that not only the parent artemisinin compounds but also some of their metabolites can act as agonists for these receptors. For instance, deoxyartemisinin , a metabolite of artemisinin, has been shown to be an agonist for the CAR1 and CAR3 isoforms, suggesting it may contribute to the auto-induction process. nih.gov This indicates that metabolites with a modified structure, lacking the endoperoxide bridge, can still play a role in modulating the expression of drug-metabolizing enzymes.

However, the specific contribution of This compound to this complex process remains uninvestigated. Studies on the biliary metabolites of beta-artemether in rats have identified "desoxyDHA glucuronide" and a "3-hydroxydesoxy rearrangement product" as trace metabolites. nih.govresearchgate.net The term "3-hydroxydesoxy" suggests a structural similarity to the compound . These findings confirm that the metabolic pathways leading to such compounds exist, but their quantitative importance and biological activity, including any potential for auto-induction, have not been elucidated.

The table below summarizes the key findings on the auto-induction of artemisinin derivatives and the identified roles of various compounds. It is important to note the absence of specific data for this compound.

| Compound/Metabolite | Interacting Enzyme(s) | Observed Phenomenon | Research Findings |

| Artemisinin | CYP2B6, CYP3A4 | Auto-induction of its own metabolism | Induces CYP2B6, leading to a 5.3-fold increase in its oral clearance after repeated dosing. nih.gov |

| Artemether | CYP2B6, CYP3A4/5 | Auto-induction | Activates CAR and PXR nuclear receptors, leading to increased enzyme expression. researchgate.net |

| Deoxyartemisinin | Not specified | Agonist of CAR1 and CAR3 | Demonstrates agonist binding to major CAR isoforms, suggesting a role in enzyme induction. nih.gov |

| Dihydroartemisinin (DHA) | UGT1A9, UGT2B7 | Glucuronidation | Primarily undergoes phase II metabolism for excretion. pharmgkb.org |

| 3-hydroxydesoxy rearrangement product | Not specified | Formation as a trace metabolite | Identified as a minor biliary metabolite of beta-artemether in rats. researchgate.net |

Mechanistic Investigations of 3alpha Hydroxydesoxy Artemether at the Molecular and Cellular Level

Elucidation of Intracellular Targets and Biochemical Pathways

The antimalarial activity of 3alpha-Hydroxydesoxy Artemether (B1667619) is contingent upon its interaction with specific intracellular components and the subsequent disruption of vital biochemical pathways within the parasite.

A crucial step in the activation of artemisinin-based compounds is the interaction with heme and ferrous iron within the parasite. drugbank.compatsnap.com The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of heme. patsnap.com The endoperoxide bridge, a key structural feature of artemisinin (B1665778) and its derivatives, interacts with this heme-iron. patsnap.comlshtm.ac.uk This interaction, likely a Fenton-type reaction, cleaves the endoperoxide bridge, leading to the generation of highly reactive and cytotoxic free radicals. patsnap.comnih.govmdpi.com This iron-dependent activation is considered central to the drug's parasiticidal effect. nih.gov The essential role of iron in this process is highlighted by studies where iron chelators were found to antagonize the antimalarial activity of artemisinin derivatives. nih.gov

The Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), known as PfATP6, has been identified as a key target for artemisinins. patsnap.comnih.govnih.gov PfATP6 is a critical enzyme responsible for maintaining calcium homeostasis within the parasite. patsnap.com Inhibition of this calcium pump by artemisinin derivatives disrupts the parasite's calcium balance, contributing to cellular dysfunction and death. patsnap.com

Research has demonstrated that mutations in the PfATP6 gene can confer resistance to artemether. nih.govnih.gov For instance, specific mutations like S769N and A623E have been associated with reduced susceptibility to the drug in laboratory settings and have been identified in field isolates. nih.govnih.gov However, the absence of these specific mutations in some resistant parasite populations suggests that while PfATP6 is a validated target, other factors and mechanisms also contribute to resistance. nih.govnih.gov

Table 1: Selected Mutations in the PfATP6 Gene and Their Association with Artemisinin Susceptibility

| Mutation | Observed Effect on Susceptibility | Reference |

| S769N | Associated with reduced susceptibility to artemether in some studies. | nih.govnih.gov |

| A623E | Linked to artemether resistance. | nih.gov |

| L263E | Identified as a key residue for interaction with artemisinins. | nih.gov |

| I89T, N463S, N683K | Novel mutations found in field isolates; their direct impact on resistance requires further study. | nih.gov |

Induction of Oxidative Stress and Free Radical Generation

Following the iron-mediated activation, 3alpha-Hydroxydesoxy Artemether generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals. patsnap.comnih.govmdpi.com These highly reactive molecules inflict widespread damage on the parasite's cellular components. patsnap.com They attack and destroy essential biomacromolecules, including proteins, lipids, and nucleic acids, leading to a state of severe oxidative stress. mdpi.com This oxidative damage disrupts the parasite's normal physiological functions and ultimately leads to its death. patsnap.commdpi.com

The malaria parasite possesses adaptive mechanisms to counteract oxidative stress. nih.govnih.gov However, the massive burst of free radicals produced by artemisinin derivatives overwhelms these defenses. patsnap.com Interestingly, research suggests that pre-existing intraerythrocytic oxidative stress might reduce the efficacy of artemisinins, as parasites may upregulate their stress-response pathways, predisposing them to tolerance. nih.govnih.gov

Effects on Organellar Function in Experimental Models

The cytotoxic effects of this compound extend to critical parasite organelles, particularly the mitochondria and the endoplasmic reticulum.

Artemisinin and its derivatives are known to interfere with the parasite's mitochondrial function. patsnap.com The mitochondrion is vital for the parasite's energy production in the form of ATP. patsnap.com Studies have shown that a subset of dormant P. falciparum parasites, which can persist after artemisinin treatment, maintain their mitochondrial membrane potential. nih.gov The viability and regrowth of these dormant parasites are critically dependent on this mitochondrial activity. nih.gov Treatment of these dormant parasites with a mitochondrial inhibitor prevents their recovery, demonstrating that the mitochondrion is a key target for eradicating persistent infections. nih.gov The disruption of mitochondrial function by artemisinins contributes significantly to the parasite's demise by crippling its energy supply. patsnap.com

Table 2: Summary of Mechanistic Actions

| Mechanism | Cellular Target/Process | Consequence for Parasite | Reference |

| Activation | Heme and ferrous iron in the food vacuole | Cleavage of endoperoxide bridge, forming radicals. | patsnap.comlshtm.ac.uknih.gov |

| Enzyme Inhibition | PfATP6 (Calcium ATPase) in the ER membrane | Disruption of calcium homeostasis. | patsnap.comnih.govnih.gov |

| Oxidative Damage | Proteins, lipids, nucleic acids | Widespread cellular damage and oxidative stress. | patsnap.commdpi.com |

| Organellar Disruption | Mitochondria | Loss of membrane potential, impaired energy production. | patsnap.comnih.gov |

| Organellar Disruption | Endoplasmic Reticulum | ER stress due to accumulation of damaged proteins. | nih.gov |

Modulation of Cellular Biosynthesis Pathways (e.g., Nucleic Acid and Protein Synthesis)

There is currently no available research data detailing the effects of this compound on the modulation of cellular biosynthesis pathways, including nucleic acid and protein synthesis. Scientific investigations have yet to explore whether this specific compound interacts with the cellular machinery responsible for these fundamental processes.

Cellular Fate and Autophagic Processes in Response to Compound Exposure

Similarly, information regarding the cellular fate and the induction of autophagic processes in response to exposure to this compound is absent from published scientific research. The potential for this compound to influence programmed cell death, cellular survival pathways, or the autophagic response remains an uninvestigated area of cell biology.

Further research is required to elucidate the specific molecular and cellular interactions of this compound to understand its biological significance.

Preclinical and in Vitro Biological Activity Studies of 3alpha Hydroxydesoxy Artemether

Evaluation in Parasitic Cell Culture Models

The primary therapeutic application of artemisinin (B1665778) derivatives is in the treatment of parasitic diseases, most notably malaria. Consequently, the evaluation of their metabolites in parasitic cell culture models is a critical area of research.

Antiparasitic Efficacy in Plasmodium Species (in vitro)

Data from in vivo studies in Somalia have demonstrated high therapeutic efficacy of the artemether-lumefantrine combination against uncomplicated Plasmodium falciparum malaria, with clinical and parasitological response rates exceeding 97%. nih.gov Similarly, a study in Sudan showed that this combination was a safe and effective treatment for uncomplicated P. falciparum malaria. nih.gov A meta-analysis of studies in Ethiopia also confirmed a high cure rate for artemether-lumefantrine in treating uncomplicated P. falciparum malaria. nih.gov While these studies focus on the parent drug, the in vivo efficacy is a result of the combined action of the parent compound and its metabolites. However, specific in vitro data on the antiparasitic efficacy of 3alpha-Hydroxydesoxy Artemether (B1667619) against Plasmodium species is not extensively detailed in the currently available literature.

Activity Against Other Protozoan Parasites (e.g., Toxoplasma gondii, Leishmania major)

The therapeutic potential of artemisinin derivatives extends beyond malaria. Studies have investigated the activity of artemether against other protozoan parasites.

In the context of Toxoplasma gondii, artemether has been shown to inhibit the growth of tachyzoites in vitro. nih.govnih.gov Research indicates that artemether's mechanism against T. gondii involves reducing the mitochondrial membrane integrity and stimulating the production of reactive oxygen species (ROS). nih.gov One study determined the half-maximal inhibitory concentration (IC50) of artemether against infected Vero cells to be 49.13 µg/ml. nih.gov Another study reported an IC50 of 9.035 µM. nih.gov These findings suggest that artemether and its derivatives could be potential therapeutic options for toxoplasmosis.

With regard to Leishmania major, in vitro studies have demonstrated that artemether has an inhibitory effect on the growth of both promastigotes and amastigotes. nih.gov The mechanism of action is believed to involve the induction of apoptosis. nih.gov The IC50 for artemether against L. major promastigotes was measured to be 25 μg/mL. nih.govnih.gov This suggests a potential role for artemether and its metabolites in the treatment of leishmaniasis.

Dose-Dependent Inhibition and Half-Maximal Inhibitory Concentration (IC50) Determination in Cell Lines

The dose-dependent inhibitory effects of artemether have been characterized in various parasitic and cancer cell lines. For Toxoplasma gondii, artemether exhibited a dose-dependent inhibition of parasite growth. nih.gov In one study, the IC50 value was determined to be 9.035 µM. nih.gov Another study reported an IC50 of 49.13 µg/ml for infected Vero cells. nih.gov

In studies on Leishmania major, artemether demonstrated a dose-dependent inhibition of promastigote proliferation, with a calculated IC50 of 25 μg/mL. nih.govnih.gov

The following table summarizes the reported IC50 values for artemether against different parasites:

| Parasite Species | Cell Line | IC50 Value | Reference |

| Toxoplasma gondii | HFF cells | 9.035 µM | nih.gov |

| Toxoplasma gondii | Infected Vero cells | 49.13 µg/ml | nih.gov |

| Leishmania major | Promastigotes | 25 µg/mL | nih.govnih.gov |

Investigations in Non-Parasitic Cellular Systems

Beyond its antiparasitic effects, the influence of artemisinin and its derivatives on non-parasitic cells has been a subject of research, particularly in the context of cancer biology.

Assessment of Cellular Permeability and Uptake

Influence on Cellular Proliferation and Differentiation (in vitro)

Artemether has been shown to significantly inhibit the proliferation of diffuse large B cell lymphoma (DLBCL) cells in vitro. nih.gov This inhibition is associated with G0/G1 phase cell cycle arrest. nih.gov The proposed mechanism involves the suppression of cell cycle-related genes and the proto-oncogene c-Myc. nih.gov Furthermore, at higher concentrations, artemether can induce apoptosis in these cancer cells. nih.gov

Another study highlighted that hydroxystearic acid, a lipid peroxidation product, can influence cell proliferation by interfering with cell cycle kinetics. nih.gov While not directly related to 3alpha-Hydroxydesoxy Artemether, this illustrates a mechanism by which hydroxylated compounds can affect cellular proliferation. nih.gov

Characterization of Cellular Cytotoxicity in Experimental Models (e.g., CC50 on HFF cells)

Extensive literature searches did not yield specific studies on the cellular cytotoxicity of this compound in human foreskin fibroblast (HFF) cells or other experimental models. Consequently, a 50% cytotoxic concentration (CC50) value for this specific metabolite is not available in the current scientific literature.

However, research has been conducted on its parent compound, Artemether. A study evaluating the effects of Artemether on HFF cells determined its cytotoxic potential. The concentration of Artemether that resulted in 50% mortality of HFF cells (CC50) was found to be 866.4 μM. nih.gov This data for the parent compound provides a point of reference for the general cytotoxicity of this class of compounds on this particular cell line.

It is important to note that Artemether is metabolized in the body to the active metabolite dihydroartemisinin (B1670584). drugbank.comnih.gov The cytotoxic effects of artemisinin and its derivatives are thought to be linked to the generation of oxidative stress. nih.gov

Table 1: Cellular Cytotoxicity of Artemether on HFF Cells

| Compound | Cell Line | CC50 Value (μM) |

|---|

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Artemether |

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for the separation and quantification of 3alpha-Hydroxydesoxy Artemether (B1667619) from complex biological matrices. Its versatility allows for the development of specific methods tailored to the research needs.

Method Development for Quantification in Biological Matrices

The quantification of 3alpha-Hydroxydesoxy Artemether in various biological samples, such as microbial cultures, cell extracts, and animal samples, necessitates robust and validated HPLC methods. These methods often involve a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. scielo.brresearchgate.netnih.gov

For instance, a study on the simultaneous quantification of artemether and its metabolite dihydroartemisinin (B1670584) (a related compound to this compound) in human plasma utilized a solid-phase extraction for sample cleanup, followed by HPLC separation on a C18 column. nih.gov Another method for analyzing artemether and lumefantrine (B1675429) in pharmaceutical dosage forms employed an isocratic elution with a mobile phase of acetonitrile and orthophosphoric acid buffer on a C8 column. nih.gov The extraction of artemether metabolites from plasma samples can be achieved through liquid-liquid extraction using a mixture of dichloromethane (B109758) and tert-methyl butyl ether. frontiersin.org

The development of these methods requires careful optimization of parameters such as the mobile phase composition, flow rate, and column temperature to achieve adequate separation and sensitivity. nih.gov

Table 1: Exemplary HPLC Method Parameters for Artemether and its Metabolites

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax C18 (150 x 4.6 mm; 5 µm) scielo.br | Supelco Discovery HS C18 (150 mm × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | Acetonitrile and water (70:30) scielo.br | Acetonitrile and water with 0.1% formic acid (80:20, v/v) researchgate.net |

| Flow Rate | 1 ml/min scielo.br | Not Specified |

| Detection | UV at 216 nm scielo.br | Not Specified |

| Injection Volume | 20 µL scielo.br | Not Specified |

| Temperature | 30 °C scielo.br | Not Specified |

Detection Principles and Optimization for Metabolite Analysis

Due to the absence of a strong chromophore in the artemether structure, UV detection is often performed at low wavelengths, such as 210 nm or 216 nm. scielo.brnih.gov This can present challenges with baseline noise and interference from other compounds in the sample matrix. To enhance sensitivity and selectivity, alternative detection methods like Evaporative Light Scattering Detection (ELSD) can be employed, which is particularly useful for compounds lacking a UV chromophore. nih.gov

Method optimization for metabolite analysis focuses on achieving the best possible resolution between the parent drug and its various metabolites, including this compound. This involves fine-tuning the gradient elution profile, pH of the mobile phase, and the type of stationary phase used. nih.gov For example, a study on pediatric artemether formulations utilized a Prevail organic acid column with a gradient of acetonitrile and phosphate (B84403) buffer to separate β-artemether from its related substances. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of this compound.

LC-MS/MS for Sensitive Quantification and Structural Elucidation of Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive quantification of drug metabolites in biological fluids. nih.gov This technique utilizes multiple reaction monitoring (MRM) to selectively detect the parent ion and a specific fragment ion of the target analyte, thereby minimizing matrix effects and enhancing sensitivity. nih.govresearchgate.net For instance, a validated LC-MS/MS method for artemether and dihydroartemisinin in human plasma achieved a lower limit of quantification (LLOQ) of 0.5 ng/ml. nih.gov

LC-MS/MS is also a powerful tool for the structural elucidation of metabolites. By analyzing the fragmentation patterns of the protonated molecule, researchers can deduce the structure of unknown metabolites. frontiersin.orgnih.gov

Table 2: LC-MS/MS Parameters for Artemether and Dihydroartemisinin (DHA) Analysis

| Parameter | Artemether | Dihydroartemisinin (DHA) |

| Precursor Ion (m/z) | 316.3 researchgate.net | 302.3 researchgate.net |

| Product Ion (m/z) | 163.1 researchgate.net | 163.1 researchgate.net |

| Ionization Mode | Positive Electrospray (ESI+) nih.govnih.gov | Positive Electrospray (ESI+) nih.gov |

High-Resolution Mass Spectrometry for Metabolic Profiling

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Time-of-Flight (TOF) instruments, provides highly accurate mass measurements, which is invaluable for identifying and characterizing metabolites. frontiersin.orgnih.gov HRMS allows for the determination of the elemental composition of a molecule, which greatly aids in the identification of unknown metabolites. researchgate.net This technique has been instrumental in identifying numerous phase I and phase II metabolites of artemether in various biological samples. nih.gov A study using an LTQ-Orbitrap mass spectrometer identified 77 phase I metabolites of artemether in rat liver microsomal incubates and rat urine. nih.gov HRMS can differentiate between isomers and provide a more comprehensive metabolic profile compared to standard resolution mass spectrometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural confirmation of novel compounds, including metabolites like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to elucidate the complete chemical structure and stereochemistry of a molecule.

Chromatographic and Spectroscopic Purity Assessment for Research Grade Compounds

The purity of research-grade artemisinin (B1665778) derivatives, such as this compound, is paramount for ensuring the validity and reproducibility of scientific investigations. Purity assessment is typically a multi-step process involving a combination of chromatographic and spectroscopic techniques to detect and quantify the target compound, related impurities, and any potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone methods for this characterization.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for determining the purity of artemisinin and its derivatives. ajpaonline.com Reversed-phase HPLC (RP-HPLC) is particularly common for these analyses. ajpaonline.com The method's specificity allows for the separation of the main compound from closely related structural variants (such as α- and β-isomers), precursors, and degradation products. nih.gov

For quantitative analysis, HPLC with ultraviolet (UV) detection is a standard approach. Artemether and its related compounds have weak chromophores, making detection at low wavelengths, such as 210 nm or 216 nm, necessary. nih.govscielo.brmdpi.com The International Pharmacopoeia describes an HPLC-UV method for artemether raw material at a detection wavelength of 216 nm. scielo.br The purity is determined by comparing the peak area of the principal compound to the total area of all detected peaks in the chromatogram. For research-grade materials, peak purities should be exceptionally high, often exceeding 99%. nih.gov

For enhanced sensitivity and selectivity, especially in complex matrices or for trace-level impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govtandfonline.comnih.gov This technique provides molecular weight information and fragmentation patterns, which are crucial for the definitive identification of impurities.

Below is a table summarizing typical HPLC conditions used for the analysis of artemether and related compounds, which are applicable for assessing the purity of research-grade this compound.

Table 1: Representative HPLC Parameters for Purity Analysis of Artemisinin Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax C18 (150 x 4.6 mm; 5 µm) scielo.br | Prevail Organic Acid (OA) (250 mm x 4.6 mm, 5 µm) nih.gov | Mediterrania Sea C18 (250 x 4.6 mm; 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) scielo.br | Gradient of Acetonitrile and 25 mM Phosphate Buffer (pH 2.5) nih.gov | Acetonitrile : 0.05% Trifluoroacetic Acid (80:20 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min scielo.br | 1.5 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection (UV) | 216 nm scielo.br | 210 nm nih.gov | 210 nm researchgate.net |

| Column Temp. | 30 °C scielo.br | 25 °C nih.gov | Not Specified |

Spectroscopic Purity and Structural Confirmation

While chromatography is excellent for assessing purity based on separation, spectroscopic methods are essential for confirming the chemical structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of artemisinin derivatives. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide a detailed fingerprint of the molecule. nih.gov For a research-grade compound, the NMR spectra should be clean, with sharp signals corresponding to the expected structure of this compound. The absence of significant unassigned signals is a strong indicator of high purity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used for unambiguous assignment of all proton and carbon signals, confirming the compound's constitution and stereochemistry.

Quantitative NMR (qNMR) can also be employed as a purity assessment method by integrating the signals of the target compound against a certified internal standard of known purity. researchgate.net

Table 2: Spectroscopic Methods for Structural Confirmation and Purity

| Technique | Application | Key Information Provided |

|---|---|---|

| ¹H NMR | Structural Confirmation & Purity | Provides information on the proton environment, chemical shifts, and spin-spin coupling, confirming the molecular structure. nih.gov |

| ¹³C NMR | Structural Confirmation | Reveals the number and type of carbon atoms in the molecule. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound and can be used to identify impurities through their mass-to-charge ratio (m/z). nih.govnih.gov |

| FT-IR Spectroscopy | Functional Group Analysis | Identifies characteristic functional groups present in the molecule, serving as an additional identity check. nih.gov |

Structure Activity Relationship Sar Studies of 3alpha Hydroxydesoxy Artemether and Its Analogs

Correlation of Structural Features with Metabolic Stability

The metabolic stability of artemisinin (B1665778) derivatives is a critical determinant of their pharmacokinetic profile and, consequently, their therapeutic efficacy. The metabolism of artemether (B1667619), a closely related precursor, is well-documented and offers significant insights into the likely metabolic fate of 3alpha-Hydroxydesoxy Artemether.

Artemether is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a key isozyme involved in its conversion. nih.gov The principal metabolic pathway is the O-demethylation of artemether to its active metabolite, dihydroartemisinin (B1670584) (DHA). nih.govnih.gov This rapid conversion means that much of the antimalarial activity observed after the administration of artemether is attributable to DHA. nih.gov

Hydroxylation is another important metabolic route for artemisinin compounds. Studies on the related compound arteether (B1665780) have shown that hydroxylated metabolites can retain significant antimalarial activity, provided the essential endoperoxide bridge of the artemisinin core remains intact. nih.gov Research on the in vitro metabolism of arteether using rat liver microsomes identified several hydroxylated metabolites that demonstrated comparable antimalarial activity to the parent drug. nih.gov

For this compound, the presence of a hydroxyl group at the 3-alpha position suggests that it may itself be a metabolite of another artemisinin derivative. Its own metabolic stability would be influenced by this existing functional group. The hydroxyl group could be a target for further phase II metabolism, such as glucuronidation, which would increase its water solubility and facilitate excretion. A study on the glucuronide conjugates of hydroxylated arteether metabolites found that while these conjugates were more water-soluble, their in vitro antimalarial activity was reduced compared to the parent compound, though still within a potentially therapeutic range. nih.gov

The table below summarizes the in vitro antimalarial activity of some artemisinin derivatives and their metabolites, illustrating the impact of metabolic transformations on efficacy.

| Compound | Modification | In Vitro Antimalarial Activity (IC50) | Reference |

| Artemether | Parent Drug | High | nih.gov |

| Dihydroartemisinin (DHA) | O-demethylated metabolite | High (major contributor to activity) | nih.gov |

| 9-beta-hydroxyarteetherglucuronide | Glucuronide conjugate of hydroxylated metabolite | Moderate (89.3 ng/mL) | nih.gov |

Impact of Stereochemistry on Molecular Interactions and Biological Activity

Stereochemistry is a critical factor that governs the biological activity of chiral drugs, and the artemisinin family is no exception. The specific three-dimensional arrangement of atoms in these molecules dictates their ability to interact with biological targets, influencing their efficacy and pharmacokinetic properties. nih.gov The complex, multi-ring structure of artemisinin and its derivatives results in numerous stereocenters, and even subtle changes in the orientation of substituents can lead to significant differences in antimalarial potency.

The interaction between a chiral drug and its biological target, such as a receptor or enzyme, is often highly stereospecific. One enantiomer may bind with high affinity and elicit a strong pharmacological response, while the other may be significantly less active or even inactive. nih.gov This is because the binding site itself is chiral, and only one enantiomer of the drug can achieve the optimal three-dimensional fit. nih.gov

In the context of artemisinin analogs, the stereochemistry at various positions on the tetracyclic core has been shown to be crucial for activity. For instance, the synthesis and evaluation of 12-beta-allyldeoxoartemisinin and its derivatives revealed that the stereochemical configuration at the C-12 position influences the in vitro activity against Plasmodium falciparum.

The following table presents data on the impact of stereochemistry on the antimalarial activity of other compounds, highlighting the general importance of this molecular feature.

| Compound Isomer | Stereochemical Configuration | Antimalarial Activity (IC50) | Reference |

| Isomer A | (5S, αS) | High | |

| Isomer B | (5R, αR) | ~10-fold less potent than A | |

| Isomer C & D | Diastereoisomers | Inactive |

Rational Design of New Analogues Based on Mechanistic Insights

The rational design of new antimalarial agents based on the artemisinin scaffold is guided by an ever-deepening understanding of their mechanism of action and structure-activity relationships. A key mechanistic feature of artemisinins is the activation of their endoperoxide bridge by intraparasitic heme iron, leading to the generation of cytotoxic radical species that damage parasite proteins. nih.gov

Efforts to design new analogs often focus on several key objectives: enhancing metabolic stability, improving oral bioavailability, increasing potency, and overcoming potential resistance mechanisms. Insights into the metabolic pathways of existing drugs like artemether are invaluable in this process. For example, knowing that O-demethylation to the highly active DHA is a primary metabolic step can inform the design of prodrugs that efficiently deliver DHA. nih.gov

Furthermore, understanding the role of specific functional groups can guide the synthesis of more stable and effective compounds. The introduction of different substituents at various positions on the artemisinin core can modulate the molecule's lipophilicity, metabolic susceptibility, and interaction with its target. For instance, the synthesis of 12-beta-alkyldeoxoartemisinins was a rational approach to explore how modifications at this position affect antimalarial activity.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are also powerful tools in the rational design of new analogs. These models can help to predict the antimalarial activity of novel compounds based on their structural features, thereby prioritizing the synthesis of the most promising candidates.

The design of analogs like this compound likely stems from a desire to explore the impact of hydroxylation at specific positions on the artemisinin scaffold. The presence of the hydroxyl group could potentially alter the molecule's solubility, metabolic profile, and binding characteristics. Future rational design efforts may focus on further modifying this and other positions to fine-tune the compound's properties for optimal therapeutic benefit.

Future Perspectives and Research Directions

Elucidation of Complete Metabolic Pathways and Identification of Novel Biotransformation Products

A significant gap in the current understanding of artemether (B1667619) pharmacology is the comprehensive mapping of its metabolic fate. While it is known that artemether is metabolized into the active dihydroartemisinin (B1670584), the pathways also lead to a variety of other products, including biologically inactive deoxy metabolites where the critical endoperoxide bridge is lost. pharmgkb.orgnih.gov The formation of 3alpha-Hydroxydesoxy Artemether is a result of these complex biotransformation processes.

Future research must focus on a more granular elucidation of these pathways. The primary metabolizing enzymes for artemether have been identified as CYP3A4 and CYP3A5, with contributions from others like CYP2B6 for artemisinin (B1665778) itself. pharmgkb.org However, the specific enzymatic steps leading to deoxy- and hydroxylated-deoxy variants are not fully characterized. Advanced techniques such as high-resolution mass spectrometry combined with online hydrogen/deuterium exchange have already proven effective in identifying novel hydroxylated, dehydro, demethylated, and deoxy products of artemether in preclinical studies. nih.gov Applying these methods to clinical samples could provide a complete in vivo map of artemether biotransformation, clarifying the precise origin and quantity of metabolites like this compound. This will help determine whether such metabolites are terminal, inactive products or intermediates in yet unknown pathways.

Discovery of Unexplored Molecular Targets and Signaling Cascades

The mechanism of action for artemisinins is primarily attributed to the iron-mediated cleavage of the endoperoxide bridge, which generates reactive radicals that alkylate a wide array of parasite proteins. nih.gov Chemical proteomics has identified over 120 potential protein targets for artemisinin in Plasmodium falciparum, disrupting a multitude of biological processes. nih.gov However, this broad targeting profile has been established for the parent compounds, while the specific molecular interactions of their metabolites are poorly understood.

Deoxy metabolites, lacking the endoperoxide bridge, are generally considered biologically inactive. pharmgkb.org However, this assumption may be an oversimplification. Research has shown that deoxyartemisinin (B22630), a related metabolite, can act as an agonist for the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in regulating drug metabolism. nih.gov This finding is critical, as it suggests that even metabolites without the canonical peroxide-driven activity may possess distinct pharmacological profiles, interacting with host proteins and influencing signaling cascades. Future research should, therefore, screen this compound against a panel of host and pathogen molecular targets, particularly nuclear receptors and enzymes, to uncover any unexpected bioactivity. This could reveal novel mechanisms of action or explain secondary effects observed with artemether treatment.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

To dissect the specific biological role of this compound, researchers require sophisticated preclinical models that can distinguish its effects from those of the parent drug and other metabolites.

In Vitro Models: Current in vitro studies on artemether utilize a range of systems, from parasite cultures for antimalarial assessment to various cancer cell lines (e.g., HeLa, C6 glioma) for oncological research. researchgate.netnih.govmedchemexpress.com To study a specific metabolite, future models should include:

Metabolically Competent Cell Lines: Using cell lines engineered to express key drug-metabolizing enzymes (e.g., CYP3A4) to study the formation and effects of metabolites in a controlled environment.

Organoid Cultures: Three-dimensional organoids, particularly liver organoids, can provide a more physiologically relevant system for studying metabolism and potential hepatotoxicity or other organ-specific effects of individual metabolites.

Humanized Mouse Models: Mice with humanized livers can offer a more accurate prediction of drug metabolism in humans, providing a better model to study the pharmacokinetics of this compound.

Direct Administration Studies: Preclinical studies involving the direct administration of synthesized this compound to animal models are necessary to assess its intrinsic pharmacokinetic profile and biological effects, independent of its formation from artemether.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Unravel Biological Effects

Omics technologies offer a powerful, unbiased approach to understanding the system-wide biological effects of a compound. nih.gov Their application is a crucial next step in defining the role of this compound.

Proteomics: Quantitative proteomics can be used to compare the changes in the proteome of cells or parasites treated with artemether versus those treated directly with this compound. This would reveal whether the metabolite has a unique protein interaction profile or contributes to the broader proteomic changes seen with the parent drug. frontiersin.orgplos.org This approach has been used to show that artemisinin treatment can significantly alter protein expression related to cell proliferation, adhesion, and migration in bovine mammary epithelial cells. frontiersin.org

Metabolomics: This technology can map the global metabolic changes induced by a compound. By exposing cells or organisms to this compound and analyzing the resulting metabolic fingerprint, researchers can identify pathways specifically perturbed by the metabolite. mdpi.com This could uncover roles in host or pathogen metabolism that are currently unrecognized.

Integrating these omics datasets will provide a comprehensive picture of the cellular response to this compound, moving beyond a single target or pathway to a holistic understanding of its biological impact. nih.gov

Computational Chemistry and Molecular Modeling for Predictive Research

Computational approaches are invaluable for guiding and accelerating experimental research, particularly for a metabolite that is not widely available for laboratory investigation.

Molecular Docking: In silico molecular docking can be used to screen this compound against large libraries of protein structures to predict potential binding interactions. nih.gov This can generate hypotheses about its molecular targets, which can then be validated experimentally. For instance, docking studies were used to explore the binding of artemisinin derivatives to CAR isoforms. nih.gov

Predictive Toxicology: Computational models can also be used to predict the potential for toxicity or adverse drug-drug interactions based on the chemical structure of this compound.

These computational tools allow for the rapid, cost-effective generation of testable hypotheses, prioritizing experimental resources and paving the way for a more targeted investigation into the metabolite's properties.

Table of Future Research Directions for this compound

| Research Area | Objective | Key Technologies & Methods |

|---|---|---|

| Metabolic Pathways | To fully map the biotransformation of artemether and quantify the formation of deoxy metabolites. | High-Resolution Mass Spectrometry, Liquid Chromatography (LC/MS), Hydrogen/Deuterium Exchange, In Vivo Sampling. |

| Molecular Targets | To identify specific proteins and signaling pathways that interact with this compound. | Chemical Proteomics, Cellular Thermal Shift Assays (CETSA), Receptor Binding Assays, Kinase Screening Panels. |

| Preclinical Models | To develop advanced models to study the specific pharmacokinetic and pharmacodynamic properties of the metabolite. | Metabolically competent cell lines, 3D organoids (liver), humanized mouse models, direct administration studies. |

| Omics Applications | To obtain a system-wide view of the biological impact of the metabolite. | Quantitative Proteomics (TMT, SILAC), Metabolomics (LC-MS, GC-MS), Transcriptomics (RNA-Seq). |

| Computational Chemistry | To predict bioactivity, metabolism, and potential interactions to guide experimental work. | Molecular Docking, PBPK Modeling, Quantitative Structure-Activity Relationship (QSAR) analysis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.